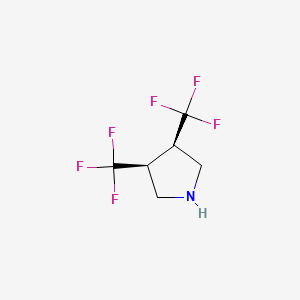
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of two trifluoromethyl groups at the 3 and 4 positions of the pyrrolidine ring. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions .
Industrial Production Methods
Industrial production of (3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine may involve large-scale radical trifluoromethylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trifluoromethyl groups or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions include oxidized pyrrolidine derivatives, reduced trifluoromethylated compounds, and various substituted pyrrolidines with potential biological activities .
Applications De Recherche Scientifique
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The stereochemistry of the compound plays a crucial role in its biological activity, influencing its binding mode and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S)-4-(2,4,5-Trifluorophenyl)-pyrrolidin-3-ylamine: This compound shares a similar pyrrolidine scaffold with trifluoromethyl groups, exhibiting comparable biological activities.
(3R,4S)-4-[2-(Trifluoromethyl)phenyl]-3-pyrrolidinyl}methanol: Another related compound with trifluoromethyl groups, used in various chemical and biological studies.
Uniqueness
(3R,4S)-3,4-Bis(trifluoromethyl)pyrrolidine is unique due to its specific stereochemistry and the presence of two trifluoromethyl groups, which confer distinct physicochemical properties and biological activities. Its ability to modulate specific molecular targets with high selectivity makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C6H7F6N |
|---|---|
Poids moléculaire |
207.12 g/mol |
Nom IUPAC |
(3R,4S)-3,4-bis(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C6H7F6N/c7-5(8,9)3-1-13-2-4(3)6(10,11)12/h3-4,13H,1-2H2/t3-,4+ |
Clé InChI |
FFXGRLTZDZQINO-ZXZARUISSA-N |
SMILES isomérique |
C1[C@H]([C@H](CN1)C(F)(F)F)C(F)(F)F |
SMILES canonique |
C1C(C(CN1)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)

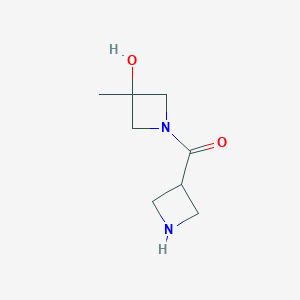
![Spiro[cyclopropane-1,6'-thieno[2,3-c]pyrrol]-4'(5'H)-one](/img/structure/B15219322.png)

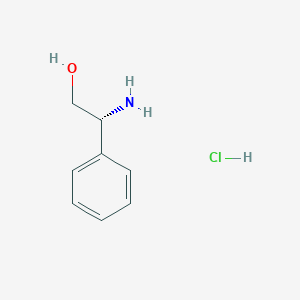
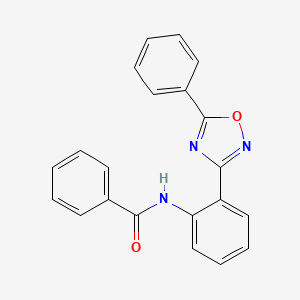
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
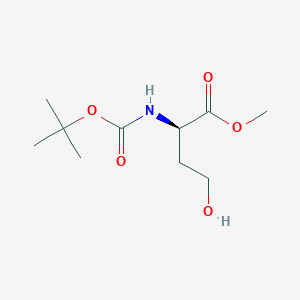
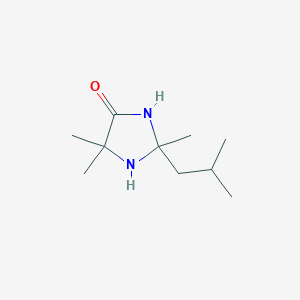
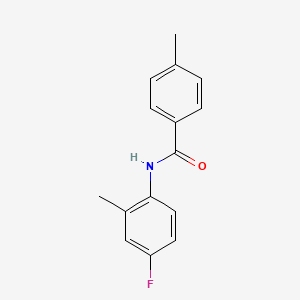
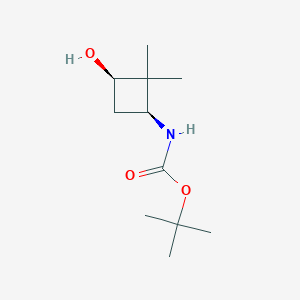
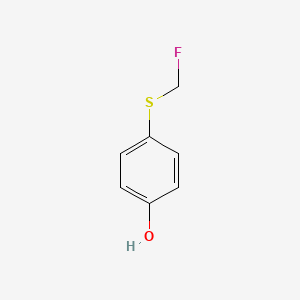
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
